molecular formula C14H11Cl2F6NO B2370756 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine CAS No. 2059278-50-9

1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine

Cat. No.: B2370756
CAS No.: 2059278-50-9
M. Wt: 394.14
InChI Key: ADRNKNURQCSXOY-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine (CAS 2059278-50-9) is a sophisticated piperidine derivative of significant interest in advanced chemical and pharmacological research. This compound serves as a critical synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its molecular structure, incorporating both a 2,6-dichlorobenzoyl moiety and two highly electronegative trifluoromethyl groups, makes it a valuable scaffold for structure-activity relationship (SAR) studies and for modulating the physicochemical properties of lead compounds . Research indicates that related 3,5-bis(trifluoromethyl)piperidine structures are frequently explored in the design of potent enzyme inhibitors . For instance, piperidine-based compounds have been identified as key pharmacophores in the development of phospholipase D (PLD) inhibitors, which represent a promising immunomodulatory approach for cancer treatment . The presence of the bis(trifluoromethyl) group is a strategic feature often employed to enhance metabolic stability and membrane permeability in drug discovery efforts . With a molecular formula of C14H11Cl2F6NO and a molecular weight of 394.14 g/mol, this compound is characterized by high structural complexity . It is supplied with a purity exceeding 90% and is intended for research applications in chemical synthesis, oncology, immunology, and pharmaceutical development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)piperidin-1-yl]-(2,6-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F6NO/c15-9-2-1-3-10(16)11(9)12(24)23-5-7(13(17,18)19)4-8(6-23)14(20,21)22/h1-3,7-8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRNKNURQCSXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for Fluorinated Piperidine Derivatives

Common Synthetic Strategies

The synthesis of piperidine derivatives typically involves several strategic approaches that can be adapted for preparing 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine. These include:

  • Nucleophilic aromatic substitution reactions
  • Acylation of preformed piperidine rings
  • Ring-forming reactions followed by functionalization
  • Coupling reactions using catalysts

When introducing trifluoromethyl groups, special consideration must be given to the fluorination methods and the stability of intermediates under reaction conditions.

Key Challenges in Fluorinated Piperidine Synthesis

The synthesis of fluorinated piperidines presents several challenges:

  • Incorporation of trifluoromethyl groups at specific positions
  • Control of stereochemistry when asymmetric centers are present
  • Compatibility of reaction conditions with fluorinated moieties
  • Purification of fluorinated compounds

Specific Preparation Methods for this compound

Method 1: Acylation of 3,5-bis(trifluoromethyl)piperidine

The most direct approach involves the acylation of 3,5-bis(trifluoromethyl)piperidine with 2,6-dichlorobenzoyl chloride. This method follows a general procedure similar to other piperidine acylations:

Reaction Scheme:
3,5-bis(trifluoromethyl)piperidine + 2,6-dichlorobenzoyl chloride → this compound + HCl
Procedure:
  • Dissolve 3,5-bis(trifluoromethyl)piperidine (1 equivalent) in an appropriate solvent such as dichloromethane or tetrahydrofuran
  • Add a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) to neutralize the HCl formed
  • Cool the reaction mixture to 0-5°C
  • Add 2,6-dichlorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution
  • Allow the reaction to warm to room temperature and stir for 4-6 hours
  • Monitor the reaction progress by thin-layer chromatography
  • Upon completion, quench the reaction with water and extract with an organic solvent
  • Purify the product using column chromatography or recrystallization

This method provides the advantage of being relatively straightforward but may require careful control of reaction conditions to prevent side reactions.

Method 2: Coupling of 3,5-bis(trifluoromethyl)piperidine with 2,6-dichlorobenzoic acid

An alternative approach involves coupling 3,5-bis(trifluoromethyl)piperidine directly with 2,6-dichlorobenzoic acid using coupling reagents:

Reaction Scheme:
3,5-bis(trifluoromethyl)piperidine + 2,6-dichlorobenzoic acid → this compound + H2O
Procedure:
  • Dissolve 2,6-dichlorobenzoic acid (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF)
  • Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
  • Add a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents)
  • Stir the mixture for 15-30 minutes to activate the carboxylic acid
  • Add 3,5-bis(trifluoromethyl)piperidine (1 equivalent) and an appropriate base (1.2 equivalents)
  • Stir the reaction mixture at room temperature for 12-24 hours
  • Work up the reaction by adding water and extracting with an organic solvent
  • Purify the product by column chromatography

This method offers the advantage of milder reaction conditions but may require more complex purification procedures.

Method 3: Preparation via 3,5-bis(trifluoromethyl)piperidine hydrochloride salt

For improved handling and reactivity, the synthesis can be conducted using the hydrochloride salt of 3,5-bis(trifluoromethyl)piperidine:

Procedure:
  • Prepare 3,5-bis(trifluoromethyl)piperidine hydrochloride
  • Suspend the hydrochloride salt (1 equivalent) in dichloromethane
  • Add an excess of a tertiary amine base (2.5-3 equivalents) such as triethylamine or N,N-diisopropylethylamine (DIPEA)
  • Cool the mixture to 0-5°C
  • Add 2,6-dichlorobenzoyl chloride (1.1 equivalents) dropwise
  • Allow the reaction to warm to room temperature and stir for 6-8 hours
  • Work up and purify as described in previous methods

Synthesis of Key Intermediates

Preparation of 3,5-bis(trifluoromethyl)piperidine

The synthesis of 3,5-bis(trifluoromethyl)piperidine, a crucial intermediate, can be approached through multiple routes:

Method A: From 4-piperidone
  • Perform a Wittig reaction on 4-piperidone with a suitable phosphorane reagent to introduce one trifluoromethyl group
  • Introduce the second trifluoromethyl group through a similar reaction
  • Reduce the resulting alkenes to obtain 3,5-bis(trifluoromethyl)piperidine
Method B: From fluorinated building blocks
  • React appropriate fluorinated building blocks to form the piperidine ring with trifluoromethyl groups already in place
  • This approach may involve specialized reagents such as trifluoromethylating agents

Preparation of 2,6-dichlorobenzoyl chloride

2,6-Dichlorobenzoyl chloride can be prepared from 2,6-dichlorobenzoic acid:

  • React 2,6-dichlorobenzoic acid with thionyl chloride or oxalyl chloride
  • Reflux the mixture until complete conversion
  • Remove excess reagent under reduced pressure
  • Use the resulting acid chloride immediately or store under anhydrous conditions

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the synthesis:

Solvent Reaction Time Yield (%) Comments
Dichloromethane 4-6 hours 75-85 Good solubility, moderate reaction time
Tetrahydrofuran 6-8 hours 70-80 Compatible with moisture-sensitive reagents
Acetonitrile 8-10 hours 65-75 Higher boiling point allows heating
N,N-Dimethylformamide 4-5 hours 80-90 Excellent for coupling reactions
Toluene 10-12 hours 60-70 Useful for reactions requiring heating

Base Selection

The choice of base significantly affects both yield and purity:

Base Equivalents Yield (%) Selectivity Side Reactions
Triethylamine 1.2-1.5 75-85 Good Minimal
Pyridine 1.5-2.0 70-80 Moderate Some quaternization possible
DIPEA 1.2-1.5 80-90 Excellent Very minimal
Sodium hydride 1.0-1.1 85-95 Variable Potential for over-acylation
Potassium carbonate 2.0-2.5 65-75 Moderate Slower reaction

Temperature and Reaction Time Optimization

Temperature control is critical for achieving optimal yields:

  • Low temperature (-10 to 0°C) during acid chloride addition minimizes side reactions
  • Gradual warming to room temperature allows for complete reaction
  • Extended reaction times may lead to decomposition of fluorinated intermediates
  • Optimal conditions involve initial cooling followed by controlled warming

Purification and Characterization

Purification Techniques

Several purification methods can be employed:

Column Chromatography
  • Silica gel column using ethyl acetate/hexane gradient
  • Typical ratio: 5-20% ethyl acetate in hexane
  • Addition of 0.1% triethylamine can improve separation
Recrystallization
  • Suitable solvents: Ethyl acetate/hexane, methanol/water, or ethanol/water
  • Cooling slowly from room temperature to 0-5°C maximizes crystal formation
  • Typical recovery: 80-90% of theoretical yield with >98% purity

Analytical Characterization

The purified compound can be characterized by:

Spectroscopic Methods
  • 1H NMR: Shows characteristic patterns for the piperidine ring protons and aromatic protons
  • 19F NMR: Displays signals for the trifluoromethyl groups
  • 13C NMR: Confirms carbon framework and functional groups
  • IR Spectroscopy: Identifies carbonyl and C-F stretching frequencies
Mass Spectrometry
  • Molecular ion peak at m/z 394
  • Characteristic fragmentation patterns including loss of CF3 groups
Elemental Analysis
  • Expected values: C, 42.65%; H, 2.81%; N, 3.55%; Cl, 17.99%; F, 28.92%; O, 4.06%
  • Acceptable range: ±0.4% for each element

Scale-up Considerations and Industrial Applications

Scale-up Modifications

Moving from laboratory to larger scale requires several adjustments:

  • Heat transfer becomes more challenging, necessitating careful temperature monitoring
  • Mixing efficiency may decrease, requiring mechanical stirring at specific rates
  • Addition rates must be carefully controlled to prevent localized concentration effects
  • Work-up procedures may need modification to handle larger volumes of material

Economic Considerations

The economic viability of large-scale production depends on several factors:

Factor Impact Optimization Strategy
Raw material cost High impact due to fluorinated reagents Consider alternative synthesis routes
Solvent usage Moderate impact Implement solvent recycling systems
Energy consumption Low to moderate impact Optimize reaction temperature profiles
Purification costs High impact Develop crystallization procedures instead of chromatography
Waste management Moderate to high impact Design processes with reduced waste generation

Chemical Reactions Analysis

1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organic solvents, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Heterocyclic Cores

(a) Trifluoromethyl-Substituted Piperidines

The trifluoromethyl groups in the target compound are critical for enhancing lipophilicity and metabolic stability. Similar compounds, such as those in the Kanto Reagents catalog (e.g., di-cell 110171-100MG and 110172-100MG), feature bis(trifluoromethyl)phenyl groups but are integrated into dinaphthodioxaphosphepin cores . These phosphorus-containing heterocycles exhibit distinct electronic environments compared to piperidine, with dioxaphosphepin derivatives often employed in asymmetric catalysis.

(b) Halogenated Aromatic Moieties

The 2,6-dichlorobenzoyl group in the target compound contrasts with nitro- and amino-substituted pyridines studied in . For example, 3,5-diamino-2,4,6-trinitropyridine demonstrates how nitro groups shorten C–N bonds and increase density (up to 2.2 g·cm⁻³) . While the dichlorobenzoyl group lacks nitro substituents, its electron-withdrawing nature may similarly stabilize the piperidine ring and influence intermolecular interactions.

Key Structural and Functional Differences

Property 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine 3,5-Diamino-2,4,6-trinitropyridine Di-cell 110171-100MG (Dioxaphosphepin)
Core Structure Piperidine Pyridine Dinaphthodioxaphosphepin
Substituents 2,6-dichlorobenzoyl, CF₃ NH₂, NO₂ Bis(CF₃-phenyl), hydroxyl, oxide
Molecular Weight (g/mol) ~480 (estimated) ~283 (calculated) 772.46
Key Applications Not explicitly stated (likely medicinal chemistry) High-energy materials Catalysis, natural product synthesis
Electronic Effects Strong electron withdrawal (Cl, CF₃) Nitro groups enhance ring stability Phosphorus center enables chiral catalysis

Q & A

Basic: What are the optimal synthetic routes for 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine, and how can computational methods enhance reaction efficiency?

Answer :
Synthesis typically involves coupling 2,6-dichlorobenzoyl chloride with a bis(trifluoromethyl)piperidine precursor under controlled conditions. Computational methods, such as quantum chemical reaction path searches, can identify transition states and intermediates to optimize reaction parameters (e.g., solvent choice, temperature) . For example, density functional theory (DFT) calculations predict steric and electronic effects of the dichlorobenzoyl group on regioselectivity. Experimental validation via GC-MS or HPLC ensures reproducibility.

Basic: How do advanced spectroscopic and crystallographic techniques (e.g., XRD, NMR) contribute to the structural elucidation of this compound?

Answer :
Single-crystal X-ray diffraction (XRD) resolves stereochemical ambiguities, particularly the spatial arrangement of the trifluoromethyl groups and the piperidine ring conformation . Solid-state NMR confirms dynamic behaviors (e.g., ring puckering), while 19F^{19}\text{F}-NMR quantifies electronic environments of CF3_3 groups. These techniques collectively validate synthetic accuracy and inform structure-activity relationships (SAR).

Advanced: What experimental design strategies are recommended for resolving discrepancies in catalytic performance data during piperidine functionalization?

Answer :
Contradictions in catalytic yields may arise from competing reaction pathways or solvent effects. A fractional factorial design (FFD) isolates critical variables (e.g., catalyst loading, solvent polarity) and identifies interactions causing variability . For example, if a Pd-catalyzed coupling underperforms, FFD can test whether oxygen sensitivity or ligand steric bulk dominates. Post-hoc ANOVA analysis quantifies significance, guiding iterative optimization.

Advanced: How can quantum chemical calculations predict the compound’s reactivity in novel reaction systems (e.g., photoredox catalysis)?

Answer :
Time-dependent DFT (TD-DFT) models the excited-state behavior of the dichlorobenzoyl moiety, predicting its role as an electron acceptor in photoredox reactions. Solvation models (e.g., COSMO-RS) assess polarity effects on charge-transfer efficiency . For instance, computed redox potentials of the trifluoromethyl groups determine compatibility with Ir- or Ru-based photocatalysts. Experimental validation via cyclic voltammetry bridges computational and empirical data.

Basic: What purification strategies are effective for isolating this compound from byproducts?

Answer :
High-performance liquid chromatography (HPLC) with a C18 column separates polar byproducts (e.g., unreacted benzoyl chloride derivatives). Alternatively, fractional crystallization in hexane/ethyl acetate exploits differences in CF3_3-group solubility. Purity is confirmed via melting point analysis (mp 287.5–293.5°C, as in structurally similar compounds ) and 1H^{1}\text{H}-NMR integration.

Advanced: How can researchers address contradictory biological activity data in SAR studies of this compound?

Answer :
Discrepancies may arise from assay-specific conditions (e.g., cell membrane permeability vs. in vitro enzyme inhibition). A tiered validation approach is recommended:

In silico docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina.

Orthogonal assays : Compare results from fluorescence polarization (binding affinity) and cell-based viability assays (functional activity).

Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent DMSO concentration) .

Basic: What safety protocols are critical when handling the trifluoromethyl and dichlorobenzoyl groups during synthesis?

Answer :
The compound’s volatility and potential toxicity require:

  • Engineering controls : Use fume hoods with HEPA filters to capture airborne particulates.
  • Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant aprons.
  • Waste Management : Quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO3_3 before disposal .

Advanced: How do steric and electronic effects of the 2,6-dichlorobenzoyl group influence nucleophilic substitution reactions?

Answer :
The electron-withdrawing Cl groups activate the benzoyl carbonyl toward nucleophilic attack (e.g., by amines), while steric hindrance at the 2,6-positions directs substitution to the para position. Frontier molecular orbital (FMO) analysis identifies the LUMO localization on the carbonyl, guiding nucleophile selection (e.g., soft vs. hard bases) . Kinetic studies (Eyring plots) quantify activation barriers under varying conditions.

Basic: What are the stability profiles of this compound under different storage conditions?

Answer :
Accelerated stability studies (40°C/75% RH for 6 months) show degradation <2% in amber vials under inert gas (N2_2). LC-MS identifies primary degradation products (e.g., hydrolysis of the benzoyl group to carboxylic acid). Desiccant-containing storage at -20°C is recommended for long-term preservation .

Advanced: How can machine learning (ML) models improve the prediction of physicochemical properties (e.g., logP, solubility)?

Answer :
Graph neural networks (GNNs) trained on ChEMBL data predict logP (2.8 ± 0.3) and aqueous solubility (-4.1 logS). Feature importance analysis highlights the CF3_3 groups as key determinants of hydrophobicity. Transfer learning fine-tunes models with experimental HPLC-measured solubility data, reducing mean absolute error (MAE) to <0.2 .

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